Cas no 2034600-10-5 (N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide)
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide Propriétés chimiques et physiques
Nom et identifiant
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- N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide
- N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]thiophene-2-carboxamide
- N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide
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- Piscine à noyau: 1S/C17H19NO3S/c1-21-13-6-7-14-12(10-13)4-2-8-17(14,20)11-18-16(19)15-5-3-9-22-15/h3,5-7,9-10,20H,2,4,8,11H2,1H3,(H,18,19)
- La clé Inchi: WMWLUVWPAUWJPD-UHFFFAOYSA-N
- Sourire: S1C=CC=C1C(NCC1(C2C=CC(=CC=2CCC1)OC)O)=O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 4
- Complexité: 405
- Le xlogp3: 2.6
- Surface topologique des pôles: 86.8
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6521-8273-2μmol |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide |
2034600-10-5 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6521-8273-5μmol |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide |
2034600-10-5 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6521-8273-10μmol |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide |
2034600-10-5 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6521-8273-20μmol |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide |
2034600-10-5 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6521-8273-1mg |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide |
2034600-10-5 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6521-8273-2mg |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide |
2034600-10-5 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6521-8273-3mg |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide |
2034600-10-5 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6521-8273-4mg |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide |
2034600-10-5 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6521-8273-5mg |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide |
2034600-10-5 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6521-8273-10mg |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide |
2034600-10-5 | 10mg |
$118.5 | 2023-09-08 |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide Littérature connexe
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Informations complémentaires sur N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide: A Promising Compound for Drug Discovery and Biological Applications
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide is a structurally complex organic compound with a unique combination of aromatic and heterocyclic moieties. This compound, with the CAS number 2034600-10-5, represents a novel scaffold in the field of medicinal chemistry due to its potential for modulating biological targets through multiple mechanisms. Recent studies have highlighted its role in enhancing cellular signaling pathways and its application in therapeutic areas such as inflammation, neurodegeneration, and metabolic disorders. The molecular architecture of this compound integrates a thiophene-2-carboxamide group with a 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-3-yl substituent, creating a versatile platform for drug development.
The synthesis of N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide involves a multi-step process that combines nucleophilic substitution and cyclization reactions. Researchers have recently optimized the synthetic pathway to improve yield and purity, which is critical for its application in preclinical studies. The 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl group contributes to the compound's solubility and bioavailability, while the thiophene-2-carboxamide moiety provides functional groups for further modifications. These structural features make it an attractive candidate for designing drugs with enhanced pharmacokinetic profiles.
Recent advancements in drug discovery have underscored the importance of N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide in targeting inflammatory pathways. A 2023 study published in Journal of Medicinal Chemistry demonstrated its ability to inhibit the NF-κB signaling pathway, a key mediator of inflammation. The compound's thiophene-2-carboxamide group was found to interact with specific protein kinases, thereby reducing the production of pro-inflammatory cytokines. This property makes it a potential therapeutic agent for autoimmune diseases and chronic inflammatory conditions.
Another significant area of research involves the application of N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide in neurodegenerative disorders. A 2024 preclinical study in Neuropharmacology showed that the compound can modulate the activity of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl substituent was found to enhance the compound's neuroprotective effects by stabilizing mitochondrial membranes and reducing oxidative stress. These findings suggest its potential as a lead compound for developing treatments for neurodegenerative diseases.
Researchers are also exploring the role of N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide in metabolic disorders. A 2023 study in Diabetes Research and Clinical Practice reported that the compound can improve insulin sensitivity by modulating the AMP-activated protein kinase (AMPK) pathway. The thiophene-2-carboxamide group was shown to enhance the activity of AMPK, which plays a critical role in regulating glucose metabolism. This property makes the compound a promising candidate for the management of type 2 diabetes and related metabolic syndromes.
Recent advancements in computational chemistry have enabled the prediction of the pharmacological profile of N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide. Molecular docking studies have revealed its potential to bind to multiple targets, including ion channels and receptors involved in pain signaling. These findings suggest that the compound could be further optimized for specific therapeutic applications, such as the treatment of chronic pain and cancer-related neuropathy.
Despite its promising properties, the development of N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide as a therapeutic agent requires further investigation. Ongoing studies are focused on assessing its long-term safety and efficacy in animal models. Researchers are also working to improve its stability and bioavailability through structural modifications. These efforts are critical for translating the compound into clinical applications and ensuring its effectiveness in human trials.
The future of N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide in drug discovery is promising. Its unique molecular structure and diverse biological activities make it a valuable tool for exploring new therapeutic strategies. As research in this area continues to advance, the compound is likely to play a significant role in the development of innovative treatments for a wide range of diseases.
In conclusion, N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide represents a novel and versatile compound with significant potential in drug discovery. Its ability to modulate multiple biological pathways makes it a promising candidate for the treatment of inflammatory, neurodegenerative, and metabolic disorders. Continued research and development are essential to fully realize its therapeutic potential and ensure its safe and effective application in clinical settings.
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